

Application Note: High-Sensitivity Analysis of Trifloxystrobin Residues by HPLC-MS/MS

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Compound of Interest

Compound Name: Trifloxystrobin

Cat. No.: B1683241

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Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of **Trifloxystrobin** residues in various matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for sample preparation, ensuring high recovery and efficiency. The subsequent analysis by HPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides excellent sensitivity and selectivity for the detection and quantification of **Trifloxystrobin**. This method is suitable for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development.

Introduction

Trifloxystrobin is a broad-spectrum fungicide belonging to the strobilurin class, widely used in agriculture to protect crops from fungal diseases. Due to its extensive use, there is a growing concern about its potential residues in food commodities and the environment. Therefore, the development of sensitive and reliable analytical methods for the determination of **Trifloxystrobin** residues is crucial for ensuring consumer safety and regulatory compliance. This application note describes a robust HPLC-MS/MS method for the analysis of **Trifloxystrobin**, offering high sensitivity, specificity, and throughput.

Experimental Protocols

Sample Preparation (QuEChERS Method)

A modified QuEChERS method is employed for the extraction of **Trifloxystrobin** from various sample matrices.^{[1][2][3]}

Materials:

- Homogenized sample (e.g., tomato, rice, soil)
- Acetonitrile (ACN) with 1% acetic acid
- Anhydrous magnesium sulfate (MgSO_4)
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- Graphitized carbon black (GCB) or C18 sorbent (matrix-dependent)
- Centrifuge tubes (15 mL and 50 mL)
- Centrifuge

Procedure:

- Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile with 1% acetic acid.
- Shake vigorously for 1 minute.
- Add 4 g of anhydrous MgSO_4 and 1 g of NaCl .
- Vortex immediately for 1 minute to prevent the formation of salt agglomerates.
- Centrifuge at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA, and 900 mg of anhydrous MgSO_4 . For

pigmented samples, 50 mg of GCB can be added to remove interferences. For samples with high-fat content, C18 sorbent may be used.

- Vortex for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Final Extract: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A linear gradient starting from 10% B, increasing to 90% B over 8 minutes, holding for 2 minutes, and then returning to initial conditions for equilibration.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40 °C

MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)

- Scan Type: Multiple Reaction Monitoring (MRM)
- Capillary Voltage: 3.5 kV
- Source Temperature: 150 °C
- Desolvation Temperature: 400 °C
- Gas Flow Rates: Optimized for the specific instrument.

Data Presentation

Quantitative Data Summary

The performance of the HPLC-MS/MS method was validated in terms of linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. The results are summarized in the table below.

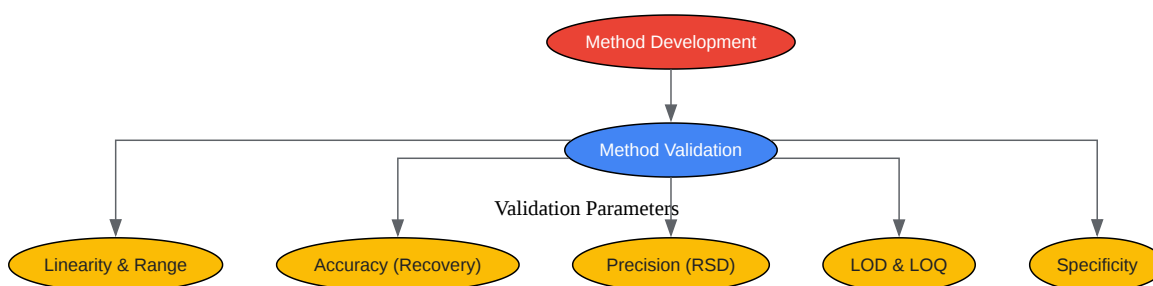
Parameter	Result
Linearity (R^2)	> 0.99
Limit of Detection (LOD)	0.0005 - 0.22 µg/kg
Limit of Quantification (LOQ)	0.01 - 0.74 µg/kg
Average Recovery	73% - 109% [1]
Relative Standard Deviation (RSD)	< 15% [1]

MRM Transitions for Trifloxystrobin

The following Multiple Reaction Monitoring (MRM) transitions were used for the quantification and confirmation of **Trifloxystrobin**.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Analyte	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Collision Energy (eV)
Trifloxystrobin	409.1	186.1	206.0	20

Mandatory Visualizations



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